molecular formula C23H20N4OS B405446 GY1-22

GY1-22

Cat. No.: B405446
M. Wt: 400.5g/mol
InChI Key: SAJTUGXPTDYULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GY1-22 is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GY1-22 typically involves the reaction of 1H-benzimidazole with appropriate thiol and phenoxyethyl derivatives. The process may include steps such as:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Thioether formation:

    Phenoxyethyl substitution: The final step involves the substitution of the phenoxyethyl group, which can be carried out using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

GY1-22 can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole compounds.

Scientific Research Applications

GY1-22 has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of GY1-22 involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to interfere with DNA and RNA synthesis. This property is particularly useful in its antimicrobial and anticancer activities. The compound can also inhibit specific enzymes and disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: A benzimidazole derivative used as an anthelmintic.

    Omeprazole: A benzimidazole-based proton pump inhibitor used to treat acid-related disorders.

    Thiabendazole: Another benzimidazole derivative with antifungal properties.

Uniqueness

GY1-22 stands out due to its unique combination of functional groups, which enhance its chemical reactivity and biological activity. The presence of both thioether and phenoxyethyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C23H20N4OS/c1-2-8-17(9-3-1)28-15-14-27-21-13-7-6-12-20(21)26-23(27)29-16-22-24-18-10-4-5-11-19(18)25-22/h1-13H,14-16H2,(H,24,25)

InChI Key

SAJTUGXPTDYULN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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